5-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Overview
Description
5-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid is a heterocyclic compound derived from Cordyceps bassiana, a species known for its diverse biological activities. This compound is recognized for its anti-inflammatory, anti-oxidative, anti-cancer, anti-diabetic, anti-obesity, anti-angiogenic, and anti-nociceptive properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the use of methanesulfonic acid under reflux in methanol to yield the desired product . The reaction conditions are carefully monitored to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as crystallization and purification to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
5-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reducing agents can be used to reduce the compound, altering its chemical structure and properties.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include methanesulfonic acid, lithium hydroxide monohydrate, and various solvents such as methanol and ethyl acetate . The reaction conditions, such as temperature and pH, are crucial for the successful completion of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
5-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Biology: The compound’s anti-inflammatory and anti-oxidative properties make it valuable in biological studies.
Medicine: Its anti-cancer and anti-diabetic activities are of significant interest in medical research.
Industry: The compound is used in the development of pharmaceuticals and other industrial applications .
Mechanism of Action
The compound exerts its effects by targeting specific molecular pathways. It blocks AP-1-mediated luciferase activity, which is associated with its anti-inflammatory function . The molecular targets and pathways involved include various signaling molecules and receptors that mediate its biological activities .
Comparison with Similar Compounds
Similar Compounds
1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid: Shares similar biological activities but differs in its specific molecular structure and properties.
1-(2,2-dimethoxyethyl)-5-methoxy-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid: Used as an intermediate in the synthesis of other compounds, highlighting its versatility.
Uniqueness
5-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid is unique due to its broad spectrum of biological activities and its ability to target multiple pathways, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
5-methoxy-1-methyl-6-oxopyridine-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-9-4-5(8(11)12)3-6(13-2)7(9)10/h3-4H,1-2H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDLWRAOPPRQBOM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C(C1=O)OC)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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